molecular formula C22H15ClO4S B2862800 (4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone CAS No. 338411-57-7

(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone

Cat. No.: B2862800
CAS No.: 338411-57-7
M. Wt: 410.87
InChI Key: WKPVVVYQFBIDKY-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the sources I found .

Scientific Research Applications

Organic Synthesis Applications

(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone has been involved in studies focusing on organic synthesis, particularly in the synthesis of complex molecules. For instance, it has been used in the synthesis of benzophenone derivatives via oxidation reactions and serves as a precursor for the functionalization of benzo[b]thiophene derivatives through nucleophilic addition reactions under various conditions (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998). Similarly, its utility in generating novel N-phenylpyrazolyl aryl methanones derivatives with potential herbicidal and insecticidal activities highlights its versatility in organic synthesis (Wang, Wu, Liu, Li, Song, & Li, 2015).

Material Science Applications

In material science, derivatives of this compound have been explored for their potential in creating new materials. For example, the synthesis of sulfonated polyimide membranes for direct methanol fuel cell applications demonstrates the compound's relevance in developing high-performance materials (Zhai, Guo, Fang, & Xu, 2007). Additionally, its use in synthesizing poly(arylene ether sulfone) with quaternary ammonium pendants for enhanced hydroxide conductivity and stability in alkaline environments underscores its importance in advancing material science research (Shi, Chen, Zhou, Weng, Zhang, Chen, & An, 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects . The specific mechanism of action for “(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone” is not provided in the sources I found.

Properties

IUPAC Name

[3-(benzenesulfonylmethyl)-1-benzofuran-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO4S/c23-16-12-10-15(11-13-16)21(24)22-19(18-8-4-5-9-20(18)27-22)14-28(25,26)17-6-2-1-3-7-17/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPVVVYQFBIDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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